molecular formula C8H11N3O B13650923 5-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-oxadiazole

5-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-oxadiazole

Cat. No.: B13650923
M. Wt: 165.19 g/mol
InChI Key: BFGVPUWQBVSURY-UHFFFAOYSA-N
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Description

5-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a 1,2,4-oxadiazole ring fused with a 1-methyl-1,2,5,6-tetrahydropyridine moiety, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrazide with a nitrile oxide, generated in situ from a corresponding nitro compound. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced oxadiazole products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the nature of the substituents on the oxadiazole ring.

Comparison with Similar Compounds

Similar Compounds

    3-(Hexyloxy)-4-(1-Methyl-1,2,5,6-Tetrahydropyridin-3-Yl)-1,2,5-Thiadiazole: A compound with a similar tetrahydropyridine moiety but a different heterocyclic ring.

    Xanomeline Oxalate: Another compound with a tetrahydropyridine moiety, known for its muscarinic acetylcholine receptor agonist activity.

Uniqueness

5-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-oxadiazole is unique due to its specific combination of the oxadiazole ring and the tetrahydropyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

5-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C8H11N3O/c1-11-4-2-3-7(5-11)8-9-6-10-12-8/h3,6H,2,4-5H2,1H3

InChI Key

BFGVPUWQBVSURY-UHFFFAOYSA-N

Canonical SMILES

CN1CCC=C(C1)C2=NC=NO2

Origin of Product

United States

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